2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorinated phenoxy group, a furan ring, and a hydrazide linkage, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
It is structurally similar to the (4-chloro-2-methylphenoxy) acetic acid (mcpa) herbicide , which belongs to the group of synthetic auxins . Synthetic auxins are known to target plant growth regulators .
Mode of Action
The mode of action of this compound is likely similar to that of MCPA and other synthetic auxins . Synthetic auxins mimic the action of natural auxins, a type of plant hormone. They disrupt normal plant growth patterns, causing uncontrolled, often lethal growth .
Biochemical Pathways
Synthetic auxins like mcpa generally affect cell division and cell elongation processes in plants . They can also influence gene expression, leading to various downstream effects .
Pharmacokinetics
The physicochemical properties of similar compounds, such as solubility and thermal stability, have been characterized . These properties can influence the bioavailability of the compound.
Result of Action
Synthetic auxins like mcpa generally cause abnormal growth patterns in plants, leading to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, and pH can affect the compound’s solubility, stability, and uptake by plants . .
Preparation Methods
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-chloro-2-methylphenol: This intermediate can be synthesized through the chlorination of 2-methylphenol.
Formation of 4-chloro-2-methylphenoxyacetic acid: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.
Synthesis of 2-(4-chloro-2-methylphenoxy)propanehydrazide: The acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation with furan-2-carbaldehyde: Finally, the hydrazide is condensed with furan-2-carbaldehyde under acidic conditions to yield the target compound.
Chemical Reactions Analysis
2-(4-chloro-2-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones, forming hydrazones or hydrazides.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive agent, with studies exploring its antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its bioactive properties.
Comparison with Similar Compounds
2-(4-chloro-2-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide can be compared with other similar compounds, such as:
2-(4-chloro-2-methylphenoxy)acetic acid: Known for its herbicidal properties, this compound is used in agriculture to control broadleaf weeds.
2-(4-chloro-2-methylphenoxy)propanehydrazide: Another related compound with similar structural features, used as an intermediate in organic synthesis.
Mecoprop: A chlorophenoxy herbicide used to control weeds in various crops.
These compounds share structural similarities but differ in their specific applications and bioactivities, highlighting the unique properties of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-furan-2-ylmethylideneamino]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-10-8-12(16)5-6-14(10)21-11(2)15(19)18-17-9-13-4-3-7-20-13/h3-9,11H,1-2H3,(H,18,19)/b17-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRJPXLYQNSGBP-RQZCQDPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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